1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-
Description
The compound 1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic lactam scaffold with two nitrogen atoms embedded in its bicyclic structure. The specific derivative, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-, features a cyclopropyl substituent at position 4 and a sulfonamide-linked 4-(6-isoquinolinyl)phenyl group at position 8. This structural design aims to optimize target binding affinity, selectivity, and pharmacokinetic properties while mitigating off-target effects like hERG channel inhibition .
Key structural attributes:
- Spirocyclic core: Confers conformational rigidity, enhancing receptor selectivity.
- 9-Sulfonylisoquinolinylphenyl group: Introduces π-π stacking and hydrogen-bonding capabilities for enhanced target engagement.
Properties
Molecular Formula |
C26H27N3O4S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
4-cyclopropyl-9-(4-isoquinolin-6-ylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C26H27N3O4S/c30-25-17-33-26(18-29(25)23-5-6-23)10-13-28(14-11-26)34(31,32)24-7-3-19(4-8-24)20-1-2-22-16-27-12-9-21(22)15-20/h1-4,7-9,12,15-16,23H,5-6,10-11,13-14,17-18H2 |
InChI Key |
VHEFCIONPXNYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC6=C(C=C5)C=NC=C6)OCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst, to facilitate the cyclization process.
Introduction of Functional Groups: The introduction of the cyclopropyl group and the isoquinoline moiety can be achieved through various substitution reactions. These reactions may involve the use of reagents such as alkyl halides, isoquinoline derivatives, and appropriate catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to obtain the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functional groups, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction can produce sulfonyl-reduced compounds.
Scientific Research Applications
Pharmacological Properties
Research has identified 1-oxa-4,9-diazaspiro[5.5]undecan derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathophysiological conditions, including chronic kidney diseases and pain management. The compound exhibits significant biological activity, making it a candidate for drug development.
Inhibition of Soluble Epoxide Hydrolase
- Mechanism : The compound acts as an sEH inhibitor, which is crucial for regulating blood pressure and inflammation.
- Case Study : In a rat model of anti-glomerular basement membrane glomerulonephritis, administration of the compound at a dose of 30 mg/kg resulted in a notable reduction in serum creatinine levels, indicating improved renal function .
Pain Management
The compound's structural features suggest multimodal activity against pain:
- Dual Mechanism : It targets both sigma receptors and other pathways involved in pain perception.
- Patent Insights : Several patents highlight the potential of alkyl derivatives of this compound for treating acute and chronic pain conditions .
Chronic Kidney Disease
The compound's ability to inhibit sEH suggests therapeutic potential in managing chronic kidney diseases by reducing inflammation and improving renal function.
Cancer Pain Relief
Ongoing research is investigating its efficacy in alleviating cancer-related pain through its dual action on sigma receptors and other pain pathways.
Mechanism of Action
The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the isoquinoline moiety suggests potential interactions with DNA or RNA, while the sulfonyl group may facilitate binding to proteins through covalent or non-covalent interactions.
Comparison with Similar Compounds
Substituent Effects at Position 4
Modifications at position 4 of the spirocyclic core significantly influence activity and physicochemical properties:
Insights :
Substituent Effects at Position 9
Position 9 modifications dictate target selectivity and off-target risks:
Insights :
Insights :
Structural Diversity in Spirocyclic Analogs
Other spirocyclic frameworks with modified heteroatoms or ring sizes:
Insights :
- 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives exhibit superior selectivity for σ1 receptors compared to other spirocyclic systems .
Biological Activity
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, particularly its derivative 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl], is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that contributes to its unique biological properties. The molecular formula is , with a molecular weight of 278.32 g/mol. Its structural characteristics allow for interactions with various biological targets, particularly enzymes involved in metabolic pathways.
Soluble Epoxide Hydrolase Inhibition
Research has identified that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one serve as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of fatty acids and is implicated in various pathophysiological conditions, including chronic kidney diseases (CKD).
In a study conducted by Wang et al., a specific derivative exhibited significant sEH inhibitory activity, demonstrating an ability to lower serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered at a dose of 30 mg/kg orally . This suggests that compounds from this class could be developed as therapeutic agents for CKD.
Anti-inflammatory Properties
The compound’s ability to modulate inflammatory responses has also been documented. Inhibition of sEH leads to increased levels of anti-inflammatory mediators, which can alleviate symptoms associated with inflammatory diseases. The potential for these compounds to act as anti-inflammatory agents opens avenues for treating conditions such as arthritis and cardiovascular diseases.
Case Studies
The primary mechanism through which 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one exerts its biological effects is through the inhibition of sEH. By blocking this enzyme, the compound prevents the conversion of epoxyeicosatrienoic acids (EETs) into their inactive dihydroxyeicosatrienoic acid (DHET) forms, thus enhancing the bioavailability of EETs which exhibit vasodilatory and anti-inflammatory properties.
Safety and Toxicology
Safety assessments are crucial for any new therapeutic agent. Preliminary data suggest that the compound has manageable toxicity profiles; however, comprehensive toxicological studies are required to fully understand its safety margins and potential side effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
